molecular formula C14H19BrN4O2 B7054467 3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide

3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide

Cat. No.: B7054467
M. Wt: 355.23 g/mol
InChI Key: JCMRNPQAFRELRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide is a compound that features a piperazine ring substituted with a bromophenyl group and a carbamoylpropanamide moiety. Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide typically involves the reaction of 3-bromophenylpiperazine with a suitable carbamoylating agent. One common method involves the use of carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and uptake. The bromophenyl group may enhance the compound’s binding affinity to these receptors, while the carbamoyl group can influence its pharmacokinetic properties .

Properties

IUPAC Name

3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O2/c15-11-2-1-3-12(10-11)19-8-6-18(7-9-19)5-4-13(20)17-14(16)21/h1-3,10H,4-9H2,(H3,16,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMRNPQAFRELRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NC(=O)N)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.